Spermidine trihydrochloride

概要

説明

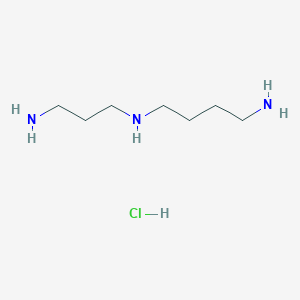

スペルミジン三塩酸塩は、化学式C7H19N3·3HClを持つポリアミン化合物です。 これは、リボソームや生体組織に存在し、生物体内における様々な代謝役割を果たすスペルミジンの誘導体です 。 スペルミジン三塩酸塩は、細胞の成長、増殖、分化への関与が知られており、生物学および医学研究において重要な関心を集めている化合物です .

準備方法

合成経路と反応条件: スペルミジン三塩酸塩は、一連の酵素反応を経て、プトレシンから合成することができます。 このプロセスは、スペルミジンシンターゼ酵素を介したプトレシンからスペルミジンへの変換を伴います 。 三塩酸塩の形は、スペルミジンを塩酸と反応させることで得られます。

工業的生産方法: 工業的な環境では、スペルミジン三塩酸塩は、遺伝子組み換え大腸菌株を使用して生産することができます。 これらの株は、ホモセリン脱水素酵素、カルボキシスペルミジン脱水素酵素、カルボキシスペルミジン脱炭酸酵素などの酵素を発現するように設計されており、L-ホモセリンとプトレシンからのスペルミジンの生合成を促進します 。 最終生成物はその後、精製され、三塩酸塩の形に変換されます。

化学反応の分析

Enzymatic Conversion in Polyamine Metabolism

Spermidine trihydrochloride serves as a substrate or intermediate in polyamine metabolic pathways. In Saccharomyces cerevisiae, the FMS1-encoded amine oxidase catalyzes the conversion of spermine to spermidine and 3-aminopropionaldehyde:

This reaction is essential for yeast growth and polyamine homeostasis . Overexpression of Fms1 enhances spermidine yield, confirming its role in vivo .

| Reaction | Enzyme | Products | Biological Role |

|---|---|---|---|

| Spermine → Spermidine + 3-aminopropionaldehyde | Fms1 amine oxidase | Spermidine, 3-aminopropionaldehyde | Polyamine recycling, pantothenate synthesis |

Oxidative Degradation to Acrolein

This compound undergoes oxidation via spermine oxidase (SMOX) and acetylpolyamine oxidase (APAO) , producing cytotoxic acrolein:

This reaction contributes to oxidative stress and has been linked to blood-brain barrier disruption in stroke models . Elevated spermidine levels correlate with increased acrolein production, suggesting a dual role in cytoprotection and toxicity .

| Reaction Conditions | Enzymes | Byproducts | Pathological Impact |

|---|---|---|---|

| Oxidative environment | SMOX, APAO | Acrolein, H₂O₂ | Neurotoxicity, stroke risk |

Interaction with NMDA Receptors

This compound acts as an agonist at the polyamine modulatory site of NMDA receptors, enhancing the binding of MK801 (a non-competitive antagonist). This interaction modulates neuronal excitability and synaptic plasticity :

| Target | Effect | Functional Outcome |

|---|---|---|

| NMDA receptor | Agonism | Increased calcium influx, autophagy activation |

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

This compound inhibits nNOS by competing with arginine at the enzyme’s active site. This suppression reduces nitric oxide (NO) production, impacting vasodilation and neurotransmission :

| Enzyme | Inhibition Mechanism | Biological Consequence |

|---|---|---|

| nNOS | Competitive binding | Impaired NO-mediated signaling |

Biochemical Interactions with Acetyltransferases

This compound is a substrate for spermidine/spermine-N¹-acetyltransferase (SSAT) , which acetylates polyamines to regulate intracellular concentrations. Acetylation facilitates excretion or oxidation, modulating cellular stress responses :

| Enzyme | Reaction | Regulatory Role |

|---|---|---|

| SSAT | Acetylation | Polyamine homeostasis, stress adaptation |

科学的研究の応用

Biological Functions and Mechanisms

Spermidine plays a crucial role in cellular functions, including cell growth, differentiation, and apoptosis. It is involved in various metabolic processes and has been linked to autophagy induction, which is essential for cellular homeostasis and longevity.

Autophagy Induction

Research indicates that spermidine promotes autophagy through mechanisms such as:

- Inhibition of lysine acetyltransferase EP300

- Induction of reactive oxygen species (ROS) leading to activation of the Ataxia-telangiectasia mutated (ATM) protein .

These mechanisms suggest potential therapeutic applications in aging-related diseases and neurodegenerative disorders.

Neuroprotection and Aging

Spermidine supplementation has been studied for its neuroprotective effects. A study found that high-dose spermidine supplementation did not significantly alter plasma levels of spermidine or putrescine but increased spermine levels, indicating a complex interaction within polyamine metabolism . The implications for brain health are significant, as spermidine may help mitigate age-related cognitive decline.

Dermatological Applications

Spermidine has been explored for its effects on skin health and hair growth. Its ability to stimulate epithelial stem cell biology makes it a candidate for cosmetic formulations aimed at combating skin aging.

Hair Growth Stimulation

A notable study demonstrated that spermidine treatment significantly increased hair shaft elongation in human hair follicles (HFs) cultured in vitro. The optimal concentration was found to be 0.5 µM, where spermidine prolonged the anagen phase of hair growth . This suggests potential applications in treatments for hair loss.

Anti-Aging Effects

Spermidine has been shown to improve skin appearance by promoting cell renewal processes. A patent discusses the use of spermidine in dietary and cosmetic formulations aimed at maintaining skin health and combating aging .

Cancer Research

Spermidine's role in cell proliferation makes it relevant in oncology research. Studies have indicated that modulating polyamine levels can influence cancer cell growth, providing a potential avenue for therapeutic intervention .

Cardiovascular Health

Recent studies have explored the relationship between serum spermidine levels and stroke risk, suggesting that higher levels may correlate with lower stroke incidence . This points to spermidine's potential as a biomarker for cardiovascular health.

Experimental Applications

Spermidine trihydrochloride is utilized in various experimental settings due to its biochemical properties:

作用機序

スペルミジン三塩酸塩は、いくつかのメカニズムを通じてその効果を発揮します。

オートファジー: これは、細胞質のオートファジー関連タンパク質のアセチル化を阻害することでオートファジーを促進し、それらの活性を高めます.

イオンチャネル調節: これは、Ca2+、Na+、K+チャネルなどのイオンチャネルを調節し、膜電位と細胞内pHを維持します.

一酸化窒素シンターゼ阻害: これは、神経型一酸化窒素シンターゼを阻害し、一酸化窒素の産生とシグナル伝達に影響を与えます.

類似化合物:

スペルミン: 細胞代謝と成長に関与するもう1つのポリアミン。

プトレシン: スペルミジンとスペルミンの前駆体。

テルモスペルミン: スペルミンと同様の生物学的機能を持つ、スペルミンの構造異性体.

独自性: スペルミジン三塩酸塩は、オートファジーを促進する特定の役割と、老化や神経保護における潜在的な治療的応用によって独自です 。 イオンチャネルを調節し、一酸化窒素シンターゼを阻害する能力は、他のポリアミンとは異なるものです .

類似化合物との比較

Spermine: Another polyamine involved in cellular metabolism and growth.

Putrescine: A precursor to spermidine and spermine.

Thermospermine: A structural isomer of spermine with similar biological functions.

Uniqueness: Spermidine trihydrochloride is unique due to its specific role in promoting autophagy and its potential therapeutic applications in aging and neuroprotection . Its ability to regulate ion channels and inhibit nitric oxide synthase further distinguishes it from other polyamines .

生物活性

Spermidine trihydrochloride (CAS 334-50-9) is a polyamine compound that has garnered attention for its diverse biological activities, particularly its role in cellular processes such as autophagy, cell proliferation, and differentiation. This article explores the biological activity of this compound, highlighting its mechanisms of action, benefits, and potential applications based on recent research findings.

Spermidine is synthesized from putrescine and S-adenosylmethionine (dcSAM) through the action of spermidine synthase. As a polyamine, it plays a crucial role in cellular functions by binding to various receptors, including the NMDA receptor's polyamine modulatory site. This binding enhances the receptor's activity and influences neurotransmission. Spermidine has been shown to:

- Induce Autophagy : Spermidine activates autophagy in various cell types, including yeast, mammalian cells, nematodes, and flies. This process is essential for cellular homeostasis and longevity .

- Modulate NMDA Receptor Activity : It acts as an agonist at the polyamine site of NMDA receptors, which are critical for synaptic plasticity and memory function .

1. Autophagy Induction

This compound has been identified as a potent inducer of autophagy. Studies demonstrate that spermidine can enhance autophagic flux, contributing to cellular health and longevity by promoting the degradation of damaged organelles and proteins .

2. Neuroprotective Effects

Research indicates that spermidine may possess neuroprotective properties by modulating glutamatergic signaling through NMDA receptors. In experimental models, spermidine administration has been associated with reduced neuronal damage and improved cognitive functions .

3. Cardiovascular Health

A study examining serum levels of spermidine found a correlation between higher spermidine levels and increased risk of stroke. Specifically, each 10 nmol/L increase in serum spermidine was linked to an 11% rise in stroke risk . This suggests that while spermidine has protective roles, its levels must be carefully monitored.

Safety and Toxicology

A comprehensive toxicological assessment of this compound revealed no genotoxic effects in vitro. In a 90-day oral toxicity study conducted on rats, no adverse effects were observed at doses up to 12,500 ppm (equivalent to 728 mg/kg bw/day) for males and 829 mg/kg bw/day for females . The established no observed adverse effect level (NOAEL) supports its safety for dietary use.

Case Study: Hair Growth Stimulation

Spermidine has been identified as a novel modulator of hair growth. In vitro studies demonstrated that treatment with spermidine significantly increased hair shaft elongation in cultured human hair follicles. The optimal concentration for this effect was found to be 0.5 µM .

Case Study: Aging and Longevity

Summary Table of Biological Activities

特性

IUPAC Name |

N'-(3-aminopropyl)butane-1,4-diamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNBIHVSOPXFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H22Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059825 | |

| Record name | N'-(3-Aminopropyl)butane-1,4-diamine;trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Spermidine trihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

334-50-9 | |

| Record name | Spermidine trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediamine, N1-(3-aminopropyl)-, hydrochloride (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N'-(3-Aminopropyl)butane-1,4-diamine;trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azoniaoctamethylenediammonium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O14BED398 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。